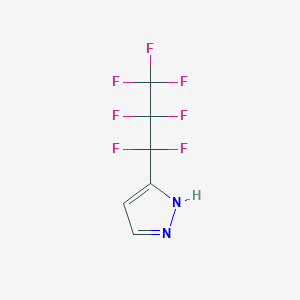

3-(Heptafluoropropyl)-1H-pyrazole

Description

3-(Heptafluoropropyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a heptafluoropropyl group (-C₃F₇) attached to the pyrazole ring at the 3-position. The heptafluoropropyl group enhances thermal stability and resistance to metabolic degradation, which is advantageous in agrochemical and pharmaceutical contexts .

Properties

CAS No. |

158148-63-1 |

|---|---|

Molecular Formula |

C6H3F7N2 |

Molecular Weight |

236.09 g/mol |

IUPAC Name |

5-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazole |

InChI |

InChI=1S/C6H3F7N2/c7-4(8,3-1-2-14-15-3)5(9,10)6(11,12)13/h1-2H,(H,14,15) |

InChI Key |

ZJNFZKRETOIRSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptafluoropropyl)-1H-pyrazole typically involves the reaction of heptafluoropropyl iodide with a pyrazole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(Heptafluoropropyl)-1H-pyrazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Heptafluoropropyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Heptafluoropropyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in bioimaging due to its fluorinated nature, which can enhance contrast in imaging techniques.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings

Mechanism of Action

The mechanism of action of 3-(Heptafluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorinated group can enhance the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key Compounds for Comparison :

5-(4-Nitrophenyl)-3-(4-chlorophenyl)-1H-pyrazole (): Features nitro and chloro groups, which are electron-withdrawing.

3-(4-Fluorophenyl)-1H-pyrazole (): Aryl-substituted pyrazole with fluorine.

3-Heptafluoropropyl-5-methyl-4-nitropyrazole (): Combines heptafluoropropyl, methyl, and nitro groups.

The heptafluoropropyl group imparts unique IR and NMR signatures due to C-F bonds and deshielding effects, distinct from aryl or nitro substituents .

Biological Activity

3-(Heptafluoropropyl)-1H-pyrazole is a fluorinated heterocyclic compound belonging to the pyrazole family. Its structure features a five-membered ring containing two adjacent nitrogen atoms, with a heptafluoropropyl group that significantly influences its chemical and physical properties. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its unique properties, particularly in terms of lipophilicity and stability.

The presence of the heptafluoropropyl substituent enhances the compound's metabolic stability and bioavailability compared to non-fluorinated analogs. This characteristic makes it an attractive candidate for further pharmacological exploration, especially in developing new therapeutic agents.

Biological Activities

Research indicates that 3-(heptafluoropropyl)-1H-pyrazole exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial and antifungal properties.

- Anti-inflammatory Effects : The compound shows promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.

- Anticancer Properties : There are indications of anticancer activity, warranting further investigation into its mechanisms and efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antifungal | Potential activity against fungal infections | |

| Anti-inflammatory | Reduces inflammation markers in vitro | |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines |

Understanding the interactions of 3-(heptafluoropropyl)-1H-pyrazole with biological systems is crucial for predicting its pharmacokinetics and pharmacodynamics. Initial findings suggest that this compound may interact with various enzymes and receptors, influencing cellular pathways related to inflammation and cancer progression.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 3-(heptafluoropropyl)-1H-pyrazole exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Anti-inflammatory Activity : In a controlled experiment using human dermal fibroblast cultures, the compound reduced pro-inflammatory cytokine levels significantly, suggesting a potential role in treating inflammatory skin conditions.

- Anticancer Activity : In vitro studies on HeLa cells revealed that 3-(heptafluoropropyl)-1H-pyrazole induced apoptosis at concentrations that did not affect normal fibroblast viability, indicating selective cytotoxicity towards cancer cells.

Comparative Analysis

To contextualize the biological activity of 3-(heptafluoropropyl)-1H-pyrazole, it is useful to compare it with other structurally similar compounds:

Table 2: Comparison of Related Pyrazole Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Acetyl-5-(heptafluoropropyl)-3-methyl-1H-pyrazole | C8H6F7N2O | Contains an acetyl group enhancing reactivity |

| 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole | C7H4BrF7N2 | Contains a bromine atom affecting reactivity |

| 3-(Trifluoromethyl)-1H-pyrazole | C4H3F3N2 | Lacks heptafluoropropyl group, affecting properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.